N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-13-1-3-14(4-2-13)21-17(26)11-27-18-23-22-16-6-5-15(24-25(16)18)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKJNUDSPOXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine-3-thiol with 5-Amino-1H-1,2,4-triazole
The triazolopyridazine ring system is constructed via a cyclocondensation reaction between 6-(pyridin-4-yl)pyridazine-3-thiol (I ) and 5-amino-1H-1,2,4-triazole (II ) under acidic conditions.
Procedure :
- I (3 mmol) and II (3 mmol) are refluxed in ethanol (10 mL) with catalytic p-toluenesulfonic acid (APTS, 0.3 mmol) for 24 hours.
- The reaction is monitored by TLC (ether/hexane, 2:1). Post-completion, the mixture is cooled, and the precipitated solid is filtered and recrystallized from ethanol/ether to yield 6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine-3-thiol (III ) as a pale-yellow solid (Yield: 78%, m.p. 241–244°C).
Characterization :
- IR (KBr) : 3177 cm⁻¹ (N-H), 2161 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=N).
- ¹H-NMR (DMSO-d₆) : δ 8.82 (s, 1H, H-2 pyridazine), 8.31 (d, 1H, H-6 pyridazine), 7.36 (d, 1H, H-5 pyridazine), 7.23 (t, 2H, pyridin-4-yl).
Optimization and Mechanistic Considerations
Solvent and Catalyst Screening
Ethanol and APTS catalyst proved optimal for cyclocondensation, achieving 78% yield versus 52–65% in acetonitrile or THF. The polar aprotic solvent DMF facilitated thiolate formation during substitution, enhancing reactivity over DMSO or toluene.
Regioselectivity in Triazole Ring Formation
The use of 5-amino-1H-1,2,4-triazole ensured regioselective cyclization at the pyridazine C3 position, avoiding competing C6 adducts. This selectivity is attributed to the electron-withdrawing pyridin-4-yl group at C6, which deactivates the adjacent carbon toward nucleophilic attack.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol, APTS, reflux | 78 | 98.5 |
| Chloroacetamide prep | CH₂Cl₂, Et₃N, 0°C | 89 | 99.2 |
| Thiol substitution | DMF, K₂CO₃, 60°C | 72 | 97.8 |
Challenges and Troubleshooting
Chemical Reactions Analysis
Reactions Involving the Sulfanyl Group
The sulfanyl (–S–) group participates in nucleophilic substitution and oxidation reactions due to its electron-rich nature.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nucleophilic Substitution | Thiols, alkoxides, or amines in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C | Replacement of sulfanyl group with thiols, amines, or alkoxy groups | |
| Oxidation | H₂O₂ or mCPBA in acetic acid at 25–40°C | Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives |
Reactions of the Acetamide Moiety
The acetamide group undergoes hydrolysis and nucleophilic acyl substitution.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acid/Base Hydrolysis | HCl (6M) or NaOH (2M) under reflux (100–120°C) | Carboxylic acid or amine derivatives | |
| Nucleophilic Acyl Substitution | Amines or alcohols in presence of DCC/DMAP | Amide or ester derivatives |
Pyridin-4-yl Ring Modifications
The pyridine ring undergoes electrophilic substitution and coordination reactions.
Triazolopyridazine Core Reactivity
The triazolopyridazine system participates in electrophilic substitution and ring-opening reactions.
4-Fluorophenyl Group Transformations
The fluorophenyl group exhibits limited electrophilic reactivity but undergoes directed ortho-metallation.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Directed ortho-Metallation | LDA/THF at –78°C followed by electrophile quenching | Functionalized aryl derivatives (e.g., –COOH, –CN) |
Key Research Findings
-
Sulfanyl Oxidation : Oxidation to sulfone enhances metabolic stability but reduces solubility in aqueous media.
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Acetamide Hydrolysis : Acidic conditions favor carboxylic acid formation, while basic conditions yield amines.
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Pyridine Nitration : Nitro derivatives show improved binding affinity for kinase targets .
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Triazolopyridazine Bromination : Brominated analogs are intermediates in cross-coupling reactions (e.g., Suzuki) .
Scientific Research Applications
Medicinal Chemistry
The compound is a derivative of 1,2,4-triazole and pyridazine scaffolds, which are known for their bioactive properties. Triazoles are recognized for their broad spectrum of pharmacological activities including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of the pyridazine moiety enhances these attributes.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown promising results against various bacterial strains. A study highlighted that modifications in the triazole structure can lead to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Cancer Research
The compound's structural features may allow it to act as an inhibitor of specific kinases involved in cancer progression. Research has indicated that similar triazole-pyridazine derivatives can selectively inhibit MET kinase activity, which is crucial in various cancers . This suggests potential applications in targeted cancer therapies.
Neuroprotective Effects
Emerging studies suggest that triazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . This property could make this compound a candidate for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the triazole or pyridazine rings can significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at para-position | Increases lipophilicity and bioavailability |
| Pyridine ring | Enhances interaction with biological targets |
| Sulfanyl group | May contribute to improved potency |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Antibacterial Evaluation : A series of triazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus, showing MIC values comparable to standard antibiotics .
- Cancer Inhibition : A study on 1,2,4-triazole derivatives revealed their effectiveness as MET kinase inhibitors in vitro, suggesting potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyridazine moiety is particularly important for its binding affinity and specificity, while the fluorophenyl group enhances its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and are also studied for their pharmacological properties.
Triazolopyridazines: Compounds with this moiety are known for their biological activity and are used in various therapeutic applications.
Uniqueness
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide stands out due to its combination of a fluorophenyl group and a triazolopyridazine core, which imparts unique chemical and biological properties
Biological Activity
N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, mechanism of action, and biological activities supported by relevant studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Preparation of the Core Structure : The initial step involves creating the triazolopyridazine framework.
- Introduction of Functional Groups : Subsequent reactions introduce the pyridinyl and fluorophenyl groups.
- Final Assembly : The sulfanylacetamide moiety is attached in the final step.
Each reaction requires careful control of conditions such as temperature and pH to ensure high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors involved in various signaling pathways. The presence of the fluorine atom enhances its lipophilicity and stability, allowing for better interaction with biological targets .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A related study evaluated a series of compounds for their efficacy against Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The presence of fluorine significantly impacts the compound's reactivity and interaction with biological targets.
- Pyridazine Moiety : The incorporation of pyridazine enhances binding affinity to certain receptors .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound:
- Study on Antitubercular Agents : This study identified derivatives with promising antitubercular activity and low cytotoxicity against human cells .
- Anticancer Research : Investigations into triazole derivatives revealed their potential as anticancer agents through inhibition of specific kinases involved in tumor growth .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions starting with the preparation of pyridazinyl and triazolo intermediates. Key steps include:
- Intermediate coupling : Reacting 6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (e.g., triethylamine in DMF) .
- Optimization : Temperature control (50–80°C) and solvent selection (polar aprotic solvents like DMF or DMSO) are critical for high yields (>70%) and purity .
- Work-up : Purification via column chromatography or recrystallization to isolate the final product .
Q. How can the purity and structural integrity of this compound be confirmed?
- Analytical techniques :
- HPLC : To assess purity (>95%) and stability under varying pH conditions .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions, particularly the fluorophenyl and sulfanyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₉H₁₄F₂N₆OS₂) and fragmentation patterns .
Q. What are the key physicochemical properties relevant to in vitro assays?
- Solubility : Limited aqueous solubility; use DMSO or ethanol for stock solutions (10–20 mM) .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at –20°C in inert atmospheres .
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests (e.g., MTT assays) to distinguish direct target effects from off-target toxicity .
- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl or pyridinyl groups to identify critical pharmacophores .
- Dose-response analysis : Use Hill slopes to validate target engagement specificity .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Kinetic studies : Monitor degradation rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC at 37°C .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Thermodynamic analysis : Differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .
Q. How can crystallographic data inform molecular interactions with biological targets?
- X-ray crystallography : Resolve the compound’s binding mode to enzymes (e.g., kinases) by co-crystallizing with recombinant protein targets. Fluorine atoms enhance electron density maps for precise positioning .
- Docking simulations : Use software like AutoDock Vina to predict binding affinities, guided by crystallographic data from related triazolopyridazines .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties?
- Prodrug design : Modify the acetamide group to enhance oral bioavailability .
- Cytochrome P450 profiling : Identify metabolic hotspots (e.g., pyridazine ring oxidation) using CYP isoform-specific inhibitors .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
Q. How do electronic effects of fluorine substituents influence reactivity?
- Electrophilic aromatic substitution : The 4-fluorophenyl group directs reactions to the meta-position, confirmed by substituent mapping via NOESY NMR .
- Nucleophilic displacement : Fluorine’s electron-withdrawing effect activates the sulfanyl group for thiol-disulfide exchange reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
